

Application Notes and Protocols: X-ray Crystallography of 3-Fluorophenmetrazine

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Compound of Interest

Compound Name: 3-Fluorophenmetrazine

Cat. No.: B1651833

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Abstract

3-Fluorophenmetrazine (3-FPM) is a synthetic stimulant of the phenylmorpholine class, structurally related to phenmetrazine. As a norepinephrine-dopamine releasing agent, it has gained attention within the scientific community for its potential pharmacological effects. This document provides detailed application notes and protocols for the X-ray crystallography of **3-Fluorophenmetrazine**, intended to guide researchers in obtaining and analyzing its crystal structure. The protocols cover synthesis, crystallization, and X-ray diffraction, alongside a summary of its known pharmacodynamic properties.

Introduction

3-Fluorophenmetrazine (3-FPM) is a derivative of phenmetrazine, a stimulant that was formerly used as an anorectic.^[1] 3-FPM acts as a potent norepinephrine-dopamine releasing agent (NDRA).^[1] Understanding the three-dimensional structure of 3-FPM through X-ray crystallography is crucial for structure-activity relationship (SAR) studies, aiding in the design of novel therapeutics and in understanding its pharmacological and toxicological profile. X-ray crystallography has confirmed that the cation of 3-FPM exists in a chair conformation.^[1] This document outlines the necessary protocols to reproduce and build upon these findings.

Data Presentation

Crystallographic Data for 3-Fluorophenmetrazine Fumarate

The definitive crystallographic data for **3-Fluorophenmetrazine** was published by McLaughlin et al. in 2017. The study utilized the fumarate salt of 3-FPM to induce crystallization.^{[2][3]} While the full crystallographic information file (CIF) is not publicly available, the key findings from the study are summarized below. Researchers seeking the specific atomic coordinates and other detailed crystallographic parameters should refer to the original publication.

| Parameter | Value | Reference |
|--------------------------|-----------------------------|---------------------|
| Crystal System | Data not publicly available | [2] |
| Space Group | Data not publicly available | [2] |
| Unit Cell Dimensions | | |
| a (Å) | Data not publicly available | [2] |
| b (Å) | Data not publicly available | [2] |
| c (Å) | Data not publicly available | [2] |
| α (°) | Data not publicly available | [2] |
| β (°) | Data not publicly available | [2] |
| γ (°) | Data not publicly available | [2] |
| Volume (Å ³) | Data not publicly available | [2] |
| Z | Data not publicly available | [2] |
| Conformation | Chair | [1] |

Pharmacodynamic Data

3-FPM's primary mechanism of action is the release of norepinephrine and dopamine.^[1] Its activity at the serotonin transporter is significantly lower.^[4]

| Target | Assay Type | Value (nM) | Reference |
|-------------------------------------|---|------------|-----------|
| Norepinephrine Transporter (NET) | EC ₅₀ (Release) | 30 | [4] |
| Dopamine Transporter (DAT) | EC ₅₀ (Release) | 43 | [4] |
| Serotonin Transporter (SERT) | EC ₅₀ (Release) | 2558 | [4] |
| Norepinephrine Transporter (NET) | IC ₅₀ (Uptake Inhibition) | < 2500 | [4] |
| Dopamine Transporter (DAT) | IC ₅₀ (Uptake Inhibition) | < 2500 | [4] |
| Serotonin Transporter (SERT) | IC ₅₀ (Uptake Inhibition) | > 80000 | [4] |

Experimental Protocols

Synthesis of 3-Fluorophenmetrazine

The synthesis of 3-FPM can be adapted from the methods described for its analogs.[1] A common route involves the following steps:

- **Bromination:** Start with 3-fluoropropiophenone and brominate it to yield α -bromo-3-fluoropropiophenone.
- **Reaction with Ethanolamine:** React the α -bromo-3-fluoropropiophenone with ethanolamine to form the intermediate 1-(3-fluorophenyl)-2-((2-hydroxyethyl)amino)propan-1-one.
- **Reduction:** Reduce the ketone group to a hydroxyl group using a reducing agent like sodium borohydride.
- **Cyclization:** Treat the resulting amino alcohol with concentrated sulfuric acid to facilitate cyclization and the formation of the morpholine ring, yielding **3-Fluorophenmetrazine**.

Crystallization of 3-Fluorophenmetrazine Fumarate

Single crystals suitable for X-ray diffraction are obtained by forming a salt and performing recrystallization. The fumarate salt of 3-FPM has been shown to produce high-quality crystals.

[2][3]

- Salt Formation:
 - Dissolve the synthesized 3-FPM freebase in a minimal amount of a suitable organic solvent (e.g., isopropanol, ethanol).
 - In a separate container, dissolve an equimolar amount of fumaric acid in a suitable solvent (e.g., methanol).
 - Slowly add the fumaric acid solution to the 3-FPM solution with stirring.
 - The fumarate salt will precipitate out of the solution. The precipitation can be enhanced by the addition of a less polar co-solvent (e.g., diethyl ether) or by cooling the solution.
 - Collect the precipitate by filtration and wash with a cold solvent.
- Recrystallization:
 - Solvent Selection: Identify a solvent or solvent system in which the 3-FPM fumarate has high solubility at elevated temperatures and low solubility at lower temperatures. A mixture of a polar solvent (e.g., ethanol, methanol, or water) and a less polar co-solvent is often effective.
 - Procedure:
 1. Dissolve the crude 3-FPM fumarate in a minimal amount of the chosen hot solvent.
 2. Filter the hot solution to remove any insoluble impurities.
 3. Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
 4. For further crystal growth, the solution can be placed in a refrigerator or freezer.

5. Once a sufficient number of well-formed crystals are present, they can be harvested by filtration.

Single Crystal X-ray Diffraction

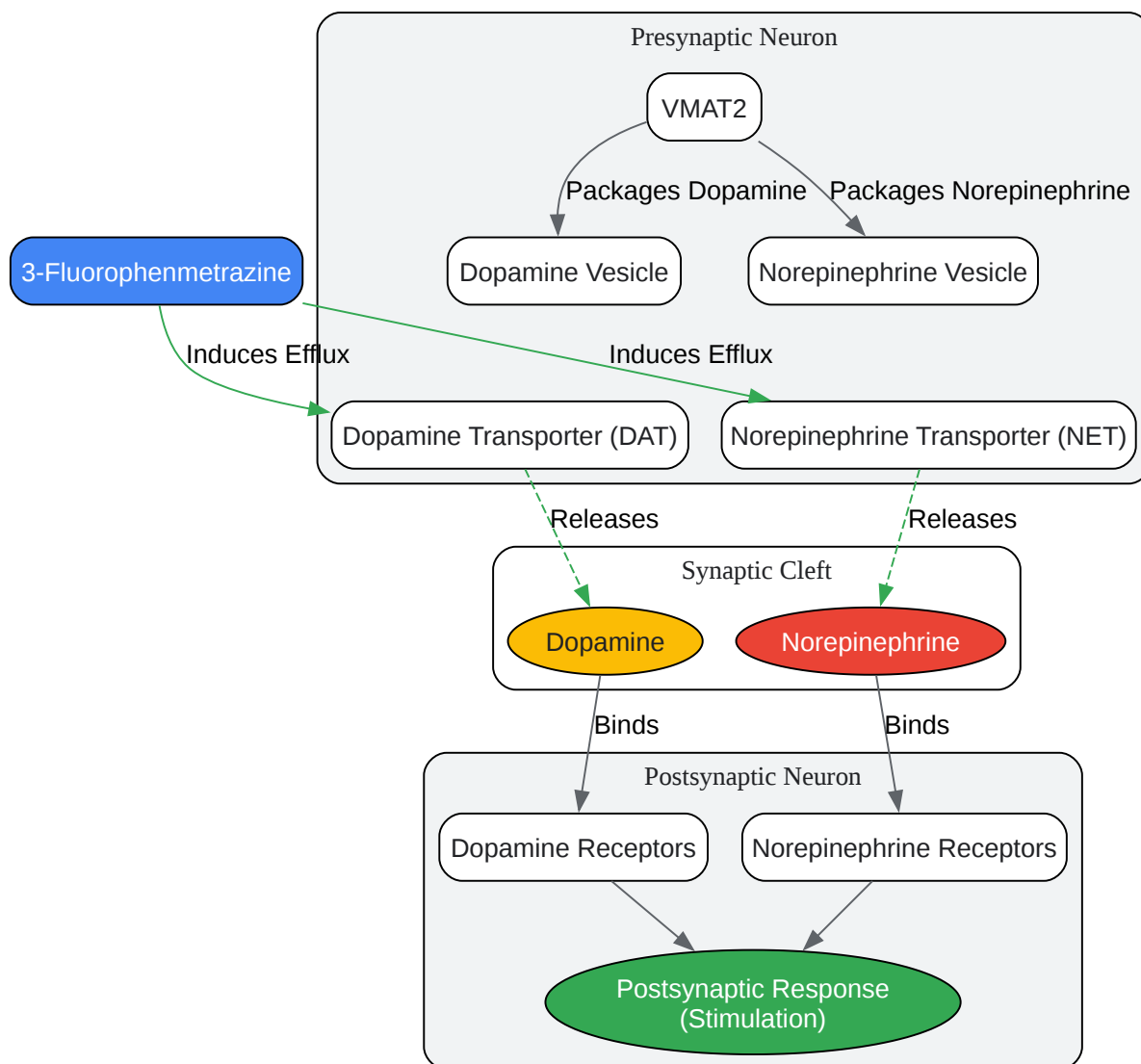
- Crystal Mounting:
 - Select a single, well-formed crystal with sharp edges and no visible defects under a microscope.
 - Mount the crystal on a goniometer head using a suitable cryoprotectant oil and a cryoloop.
- Data Collection:
 - Mount the goniometer head on the diffractometer.
 - Cool the crystal to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and radiation damage.
 - Center the crystal in the X-ray beam.
 - Collect a series of diffraction images by rotating the crystal in the X-ray beam.
 - The exposure time and other data collection parameters should be optimized based on the crystal's diffraction quality.
- Data Processing and Structure Solution:
 - Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (h, k, l).
 - Scale and merge the data.
 - Solve the crystal structure using direct methods or Patterson methods.
 - Refine the structural model against the experimental data.

Mandatory Visualizations



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Caption: Experimental workflow for the synthesis and structural determination of 3-FPM.



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Caption: Proposed signaling pathway of **3-Fluorophenmetrazine**.

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